molecular formula C7H12N2O4 B1405154 Ethyl 2-amino-2-cyanoacetate acetate CAS No. 612507-16-1

Ethyl 2-amino-2-cyanoacetate acetate

Cat. No. B1405154
M. Wt: 188.18 g/mol
InChI Key: ORLUYQVEOPQDDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-amino-2-cyanoacetate involves several methods, including Knoevenagel condensation . In this reaction, ethyl cyanoacetate reacts with an aldehyde (such as formaldehyde or benzaldehyde) to form the desired product. The reaction is typically catalyzed by a base, such as piperidine , and can be carried out under microwave irradiation for enhanced efficiency .


Molecular Structure Analysis

The molecular structure of ethyl 2-amino-2-cyanoacetate consists of a cyanoacetate core with an ethyl group attached to the amino nitrogen. The compound’s linear formula is C5H8N2O2 . For a visual representation, refer to the 2D Mol file here .

Future Directions

: Sigma-Aldrich: Ethyl 2-amino-2-cyanoacetate : Sigma-Aldrich: Ethyl 2-amino-2-cyanoacetate (Japanese) : NIST Chemistry WebBook: Ethyl cyanoacetate : Sigma-Aldrich: Ethyl cyanoacetate : [BLD Pharm: Ethyl 2-amino-2-cyanoacetate](https://www.b

properties

IUPAC Name

acetic acid;ethyl 2-amino-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2H4O2/c1-2-9-5(8)4(7)3-6;1-2(3)4/h4H,2,7H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLUYQVEOPQDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-2-cyanoacetate acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-2-cyanoacetate acetate
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Ethyl 2-amino-2-cyanoacetate acetate
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